molecular formula C₉H₁₃Br B1147359 1-Bromo-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-15-6

1-Bromo-6,6-dimethyl-2-hepten-4-yne

Cat. No. B1147359
M. Wt: 201.1
InChI Key:
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Description

"1-Bromo-6,6-dimethyl-2-hepten-4-yne" is a synthetic compound that may have applications in various chemical synthesis processes and materials science. While direct studies on this compound are scarce, research on similar brominated organic compounds and their methodologies provides a foundation to understand its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of brominated organic compounds often involves halogenation reactions, where a bromine atom is introduced into the organic molecule. For example, phase transfer catalyzed polymerization has been used to synthesize poly(2,6-dimethyl-1,4-phenylene oxide) with defined molecular weights, indicating a controlled synthesis approach that could potentially be applied to the synthesis of "1-Bromo-6,6-dimethyl-2-hepten-4-yne" (Percec & Wang, 1991).

Molecular Structure Analysis

Molecular structure analysis of brominated compounds is critical for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations have been utilized to elucidate the structures of similar compounds, providing insights into their configuration, conformation, and electronic properties. For instance, the crystal structure analysis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide reveals a detailed understanding of molecular geometry (Mazhar-ul-Haque et al., 1981).

Scientific Research Applications

  • Synthesis of Antifungal Agents : It serves as a key intermediate for the synthesis of Terbinafine, an antifungal drug. A study by Chou et al. (2000) describes the stereoselective synthesis of this compound, highlighting its significance in pharmaceutical synthesis (Chou, Tseng, & Chen, 2000).

  • Condensation Reactions in Organic Chemistry : This compound has been involved in studies on condensation reactions with alkyl halides in the presence of magnesium. Research from 1955 by Cheltsova et al. highlights its role in understanding the behavior of alkenyl halides in such reactions (Cheltsova, Chernyshev, & Petrov, 1955).

  • Modification in Terbinafine Synthesis : A study by Jia (2001) focused on developing a modified route for synthesizing Terbinafine using 1-Bromo-6,6-dimethyl-2-hepten-4-yne (Jia, 2001).

  • Methodology in Synthesizing Antifungal Allylamine : Gupta et al. (2014) presented a stereoselective methodology for synthesizing Terbinafine, where 1-Bromo-6,6-dimethyl-2-hepten-4-yne played a crucial role, emphasizing its importance in developing safer and less toxic methodologies in pharmaceutical synthesis (Gupta et al., 2014).

  • Applications in Organic Synthesis and Chemical Reactions : Various studies have explored its role in different organic synthesis and chemical reaction mechanisms. For example, research by Christl et al. (2009) and others have investigated its behavior in different chemical environments and its potential as a building block in synthesizing diverse organic compounds (Christl et al., 2009).

properties

IUPAC Name

(E)-1-bromo-6,6-dimethylhept-2-en-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLYZFSILFGXCC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276614
Record name (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6,6-dimethyl-2-hepten-4-yne

CAS RN

78629-21-7
Record name (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78629-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
5
Citations
HK Lee, P Denner-Ancona, J Sakakibara, T Ono… - Archives of biochemistry …, 2000 - Elsevier
Squalene epoxidase (SE) (EC 1.14.99.7) is a flavin-requiring, non-cytochrome P-450 oxidase that catalyzes the conversion of squalene to (3S)-2,3-oxidosqualene. Photolabeling and …
Number of citations: 26 www.sciencedirect.com
J Binet, D Thomas, A Benmbarek… - Chemical and …, 2002 - jstage.jst.go.jp
We have designed more potent inhibitors from the previously reported LF 05-0038, a 6-isoquinolinol based inhibitor of 2, 3-oxidosqualene cyclase (IC50: 1.1 mM). Replacement of the 3-…
Number of citations: 17 www.jstage.jst.go.jp
P Nussbaumer, NS Ryder, A Stütz - Biological Inhibitors, 2020 - books.google.com
Squalene epoxidase (SE) is a key enzyme in the sterol biosynthesis pathway of mammals, fungi, and plants. Acetyl coenzyme A is processed in a multi-step sequence leading to …
Number of citations: 4 books.google.com
P Nussbaumer, K Baumann, T Dechat, M Harasek - Tetrahedron, 1991 - Elsevier
TFAA-treatment of allylic, propargylic, homopropargylic and some benzylic tert. 2,4-dimethoxybenzylamines leads to highly selective cleavage of their dimethoxybenzylic CN bonds. …
Number of citations: 22 www.sciencedirect.com
K Masubuchi, M Taniguchi, I Umeda, K Hattori… - Bioorganic & medicinal …, 2000 - Elsevier
A novel Candida albicans chitin synthase 1 (CaChs1) inhibitor, RO-41-0986 (1) was discovered by random screening. Systematic modification led to the identification of a highly potent …
Number of citations: 42 www.sciencedirect.com

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